Quinaldine sulfate
Overview
Description
Quinaldine sulfate is an organic compound with the formula C10H11NO4S . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil but commercial samples can appear colored .
Synthesis Analysis
Quinaldine can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .
Molecular Structure Analysis
The molecular formula of Quinaldine sulfate is C10H11NO4S . The InChI is 1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) .
Chemical Reactions Analysis
Quinaldine is used in various transformations due to the presence of the double ring structure and a heteroatom (N) in its molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical And Chemical Properties Analysis
Quinaldine sulfate has a molecular weight of 241.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The exact mass is 241.04087901 g/mol and the monoisotopic mass is 241.04087901 g/mol .
Scientific Research Applications
Behavioral Studies in Fish
Quinaldine sulfate has been used to study the effects of toxicants on fish behavior. Barry (2012) demonstrated its application in measuring the impact of fish anaesthetics on the behavior of Arabian killifish groups. The study utilized Ctrax, a Python-based machine vision program, to track fish movements and analyze the influence of quinaldine sulfate on various aspects of swimming behavior, such as velocity and path tortuosity (Barry, 2012).
Anesthesia in Aquaculture
Quinaldine sulfate has been compared with other anesthetics like tricaine and metomidate for its effectiveness in anesthetizing larval fish. Massee et al. (1995) found that it effectively induced anesthesia in species like red drum and goldfish, with specific concentrations being more effective based on the species and temperature conditions (Massee, Rust, Hardy, & Stickney, 1995). Davis and Griffin (2004) investigated its use in suppressing stress responses in hybrid striped bass, although they noted that other anesthetics might be more effective in certain contexts (Davis & Griffin, 2004).
Effects on Fish Physiology
Quinaldine sulfate's impact on fish physiology has been a topic of interest. Thomas and Robertson (1991) examined its influence on plasma cortisol and glucose stress responses in juvenile red drum, revealing how anesthetic treatments can modulate physiological stress responses during aquaculture procedures (Thomas & Robertson, 1991). Sills and Allen (1971) explored how the effectiveness and residue of quinaldine in fish are influenced by pH, finding that only the un-ionized portion of quinaldine in solution enters the fish (Sills & Allen, 1971).
Impact on Fish Behavior
Quinaldine sulfate can also affect fish behavior. Losey and Hugie (1994) found that it reduced the intensity of a chemically induced fright response in a marine goby, suggesting its significant influence on behavioral responses to environmental stimuli (Losey & Hugie, 1994).
Biochemical Interactions
Its biochemical interactions have been studied as well. Fabacher (1982) showed that exposure to quinaldine sulfate significantly reduced the in vitro hydroxylation of benzo(a)pyrene in brook trout, indicating its potential interaction with hepatic cytochrome P-450 and mixed-function oxidases (Fabacher, 1982).
Synthesis and Derivatives
Additionally, the synthesis and derivatives of quinaldine have been explored. Yalgin, Luart, and Len (2016) proposed a green route for the synthesis of 2-methylquinolines, like quinaldine, using sulfuric acid in continuous flow chemistry (Yalgin, Luart, & Len, 2016). Jampílek et al. (2005) prepared a series of quinaldine derivatives, testing them for antifungal activity and their effect on photosynthetic electron transport, thereby expanding the understanding of quinaldine’s biological activities and its potential applications beyond anesthesia (Jampílek et al., 2005).
Mechanism of Action
The exact mechanism of action of Quinaldine sulfate is not fully understood. However, it is known that Quinidine, a stereoisomer of quinine, inhibits the fast inward sodium current, leading to a depression of phase 0 of the action potential .
Safety and Hazards
Quinaldine sulfate is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Future Directions
properties
IUPAC Name |
2-methylquinoline;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBPXXNFXHKRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91-63-4 (Parent) | |
Record name | Quinaldine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801020746 | |
Record name | Quinaldine monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinaldine sulfate | |
CAS RN |
50978-47-7, 655-76-5 | |
Record name | Quinoline, 2-methyl-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50978-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaldine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaldine monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinaldine sulfate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINALDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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